![molecular formula C24H21FN2O3S B2787539 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide CAS No. 686743-94-2](/img/structure/B2787539.png)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as Compound X and is synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of Compound X, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of specific enzymes and pathways that are involved in various cellular processes. For example, in cancer cells, Compound X has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell growth. In inflammation, Compound X has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In neurological disorders, Compound X has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X are dependent on the specific cellular processes and pathways that are targeted by the compound. In cancer cells, Compound X has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. In inflammation, Compound X has been shown to reduce the production of inflammatory mediators and decrease inflammation. In neurological disorders, Compound X has been shown to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Compound X in lab experiments include its specificity for certain enzymes and pathways, its potential for use in various fields of research, and its ability to induce specific cellular effects. The limitations of using Compound X in lab experiments include its potential toxicity, the need for further research to establish its safety and efficacy, and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
For research on Compound X include the development of more efficient synthesis methods, the investigation of its safety and efficacy in clinical trials, the identification of new applications for the compound, and the development of derivatives with improved properties. Other potential future directions include the investigation of the compound's effects on other cellular processes and the identification of new targets for the compound's activity.
Conclusion:
In conclusion, Compound X is a chemical compound that has potential applications in various fields of research, including cancer, inflammation, and neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to establish its safety and efficacy and to identify new applications for the compound.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of 3-fluorobenzylamine with 2-(tosylamino)acetic acid, followed by the reaction of the resulting intermediate with 3-methylbenzoyl chloride. The final product is obtained after purification by column chromatography. This method has been reported in a research article published in the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has focused on the anti-inflammatory properties of Compound X, which have been shown to reduce inflammation in animal models. In neurological disorder research, Compound X has been studied for its potential neuroprotective effects, which have been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-6-4-9-20(12-17)26-24(28)16-31(29,30)23-15-27(22-11-3-2-10-21(22)23)14-18-7-5-8-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZDIAJCZNJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

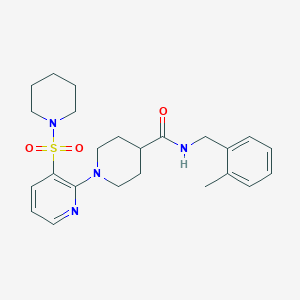
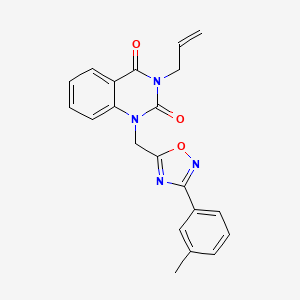
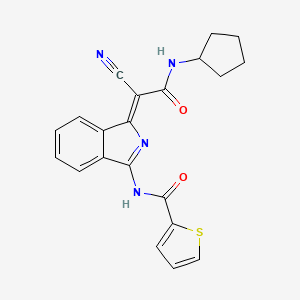
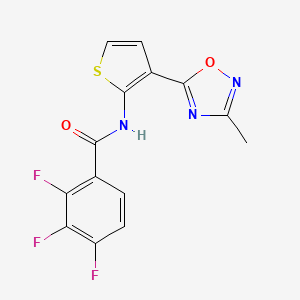
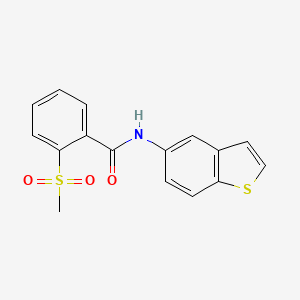
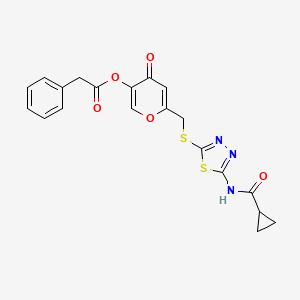
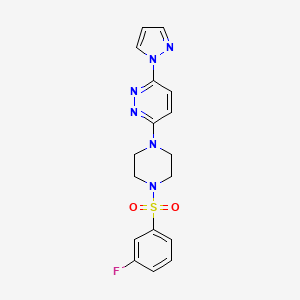
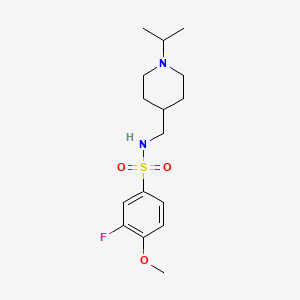
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
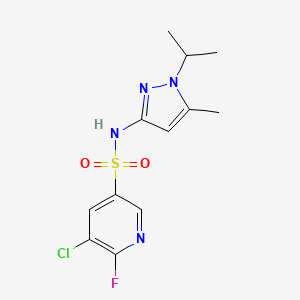
![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)
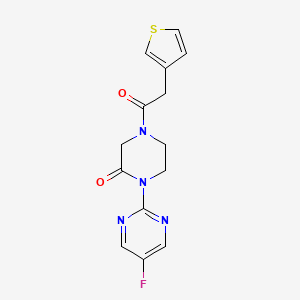
![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)
